N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves a multicomponent reaction. One common method includes the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This one-pot synthesis is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalytic agents can be scaled up for industrial applications. The use of microwave-assisted synthesis and solid-phase synthesis are potential methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds with potential biological activities .
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-aryl-4H-1,2,4-triazole derivatives and other tetrazole-based compounds share similar structural features and biological activities.
Triazines and Tetrazines: These compounds also exhibit diverse biological activities and are used in various applications, similar to N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide.
Uniqueness
This compound is unique due to its specific structure, which combines the tetrazole and pyridine moieties. This unique combination enhances its biological activity and potential therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c20-12-3-1-10(2-4-12)5-7-15-14(21)11-6-8-19-13(9-11)16-17-18-19/h1-4,6,8-9,20H,5,7H2,(H,15,21) |
InChI Key |
OSXPEDBQTGMIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC3=NN=NN3C=C2)O |
Origin of Product |
United States |
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